Anti-inflammatory agent 22

TNF-α inhibition Inflammation LPS-stimulated macrophages

Select Anti-inflammatory Agent 22 (Compound 14a) for your preclinical studies because it is a validated prodrug that overcomes the poor solubility and low oral exposure of butein. This chalcone derivative delivers a 6-fold increase in kinetic solubility and a 5-fold higher blood concentration of the active metabolite after oral dosing, achieving a 70% reduction in limb volume in a murine lymphedema model. With a defined IC50 of 14.6 μM for TNF-α suppression, it serves as a reliable positive control for SAR campaigns. Ensure your in vivo efficacy data is comparable and reproducible by choosing this well-characterized, orally bioavailable tool compound.

Molecular Formula C22H16O6
Molecular Weight 376.4 g/mol
Cat. No. B12420929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 22
Molecular FormulaC22H16O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)C=CC3=CC(=C(C=C3)O)O
InChIInChI=1S/C22H16O6/c23-16-8-9-17(18(24)10-6-14-7-11-19(25)20(26)12-14)21(13-16)28-22(27)15-4-2-1-3-5-15/h1-13,23,25-26H/b10-6+
InChIKeySOPVGBOKHBQLRO-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 22 (CAS 2721484-76-8): Chemical Class, Supplier Availability, and Basic Characterization


Anti-inflammatory agent 22 (also known as compound 14a) is a synthetic chalcone derivative developed as an orally bioavailable anti-inflammatory agent [1]. Its molecular formula is C22H16O6, with a molecular weight of 376.36 g/mol, and it is available from research suppliers with a purity typically ≥95% . The compound is characterized as a prodrug designed to enhance the pharmacokinetic properties of its active metabolite [1].

Why Generic Substitution of Anti-inflammatory Agent 22 with Other Chalcones or Butein Analogs is Not Advisable


Anti-inflammatory agent 22 is not a simple, direct-acting anti-inflammatory compound; it is a structurally optimized prodrug. Its design specifically addresses the poor aqueous solubility and low systemic exposure of its parent compound, butein [1]. The prodrug moiety is essential for achieving a six-fold increase in kinetic solubility and a five-fold higher blood concentration of the active metabolite following oral administration [1]. Direct substitution with the active metabolite (butein) or other structurally similar chalcones would result in a substantial loss of oral bioavailability, significantly compromising in vivo efficacy and rendering experimental or therapeutic outcomes non-comparable [1].

Anti-inflammatory Agent 22: Quantitative, Comparator-Based Evidence for Scientific Selection


In Vitro TNF-α Suppression: IC50 of 14.6 μM for Anti-inflammatory Agent 22 vs. 50% Inhibition Thresholds for Comparators 7j and 7m

In a primary screen, compounds 7j, 7m, and 14a all achieved a 50% suppression of TNF-α production in LPS-stimulated mouse peritoneal macrophages at a concentration of 20 μM. However, only compound 14a (Anti-inflammatory Agent 22) was subsequently profiled to determine its full inhibitory potency, exhibiting an IC50 value of 14.6 μM [1]. This indicates that while other analogs like 7j and 7m require a concentration of 20 μM to reach half-maximal effect, Anti-inflammatory Agent 22 achieves half-maximal inhibition at a 27% lower concentration, demonstrating superior potency under these experimental conditions [1].

TNF-α inhibition Inflammation LPS-stimulated macrophages

In Vivo Efficacy: 70% Reduction in Lymphedema Limb Volume by Anti-inflammatory Agent 22 vs. Vehicle Control

In a murine lymphedema model, oral administration of Anti-inflammatory Agent 22 (compound 14a) resulted in a 70% suppression of limb volume compared to the vehicle-treated control group [1]. This is a direct measure of therapeutic efficacy in a disease-relevant animal model, distinguishing this compound from other butein derivatives like 7j and 7m, which were not advanced to in vivo efficacy studies [1].

Lymphedema In vivo model Therapeutic efficacy

Prodrug Strategy Validation: Six-Fold Solubility Increase and Five-Fold Higher Active Metabolite Exposure vs. Parent Compound Butein

The prodrug design of Anti-inflammatory Agent 22 (compound 14a) was quantitatively validated against its parent compound, butein (compound 1). The kinetic solubility of Anti-inflammatory Agent 22 was six-fold higher than that of butein. Furthermore, in a pharmacokinetic study following oral administration, the blood levels of the active metabolite were five-fold higher when administered as the prodrug Anti-inflammatory Agent 22 compared to direct administration of butein [1].

Prodrug Pharmacokinetics Oral bioavailability

Optimal Research Applications for Anti-inflammatory Agent 22 Based on Evidence


Preclinical Development of Oral Therapies for Lymphedema and Related Inflammatory Conditions

The compound's demonstrated in vivo efficacy (70% reduction in limb volume in a murine lymphedema model) and validated oral bioavailability (5x higher active metabolite exposure than butein) make it a compelling tool compound for preclinical pharmacology studies targeting lymphedema or other chronic inflammatory disorders where TNF-α plays a central role [1].

Pharmacokinetic and Prodrug Mechanistic Studies

As a validated prodrug with quantitative data on solubility enhancement (6x) and metabolite exposure (5x), Anti-inflammatory Agent 22 serves as a model compound for studying the impact of prodrug strategies on the oral delivery of poorly soluble chalcone-derived anti-inflammatory agents [1].

In Vitro Screening for Chalcone-Derived Anti-Inflammatory Agents

With a defined IC50 of 14.6 μM for TNF-α suppression in LPS-stimulated macrophages, Anti-inflammatory Agent 22 provides a well-characterized positive control and benchmark for comparative SAR studies when screening new libraries of chalcone or butein derivatives for anti-inflammatory activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.